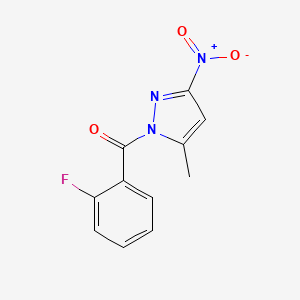

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is widely recognized for its biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that compounds similar to (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties : The compound has demonstrated efficacy against bacterial strains, making it a potential candidate for developing new antibiotics. In vitro studies have shown that similar pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria .

Material Science

The unique electronic properties of fluorinated compounds make them suitable for applications in material science, particularly in nonlinear optical (NLO) materials.

- Nonlinear Optical Properties : Computational studies have indicated that the compound exhibits promising NLO characteristics due to its molecular hyperpolarizability. This suggests potential applications in photonic devices where materials with high NLO responses are required .

Case Study 1: Anticancer Research

A study published in Molecular Pharmacology evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values suggesting effective potency at low concentrations .

Case Study 2: Antimicrobial Activity

In another investigation conducted by researchers at a prominent pharmaceutical institute, the antibacterial activity of the compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (2-chlorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

- (2-bromophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

- (2-iodophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

Uniqueness

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone, and how can reaction conditions be adjusted to minimize side products?

- Methodology : The compound can be synthesized via acylation of substituted pyrazoles using Friedel-Crafts or nucleophilic substitution reactions. For example, describes a related methanone synthesis involving chlorination of a hydroxy-pyrazole intermediate. Key factors include temperature control (0–5°C for acylation), stoichiometric ratios (1:1.2 for acyl chloride:pyrazole), and solvent selection (e.g., dichloromethane or THF). Side products like over-chlorinated derivatives can be mitigated via quenching with ice-water and chromatographic purification (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., nitro group at C3 via deshielded pyrazole protons at δ 8.2–8.5 ppm).

- FTIR : Identify characteristic stretches (C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ at m/z 305.1 .

Q. What are the critical parameters for crystallizing this compound, and how does the nitro group influence crystal packing?

- Methodology : Slow evaporation from ethanol/acetone mixtures (1:1) yields X-ray quality crystals. The nitro group engages in intermolecular hydrogen bonding (N–H···O) and π-π stacking (fluorophenyl-pyrazole interactions), as observed in analogous structures (). Use SHELXL for refinement, employing restraints for disordered fluorophenyl groups .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the fluorophenyl ring) be resolved during structural refinement?

- Methodology : Apply anisotropic displacement parameters (ADPs) and split-site refinement in SHELXL. For severe disorder, use PART instructions to model alternative conformations. Validate with R1 (<5%) and wR2 (<15%) metrics. highlights SHELXL’s "ISOR" and "DELU" restraints to stabilize thermal motion .

Q. What computational strategies are effective for predicting the compound’s bioactivity, and how do structural modifications alter target binding?

- Methodology : Perform molecular docking (AutoDock Vina, Glide) against targets like COX-2 or kinases, using the nitro group as a hydrogen bond acceptor. demonstrates methanone derivatives’ affinity for 11β-hydroxysteroid dehydrogenase (binding energy: −6.7 kcal/mol). Parametrize the force field with RESP charges (Gaussian 16) and validate via MD simulations (NAMD, 100 ns) .

Q. How do solvent polarity and proticity affect the compound’s stability and reactivity in cross-coupling reactions?

- Methodology : Monitor degradation via UV-Vis (λmax ~270 nm) in DMSO vs. DMF. Polar aprotic solvents stabilize the nitro group against reduction, while protic solvents (e.g., MeOH) may induce hydrolysis. For Suzuki-Miyaura coupling, use Pd(PPh3)4 (5 mol%), K2CO3 base, and toluene/water biphasic system (80°C, 12 h) to retain the methanone core .

Q. Contradictory Data Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar pyrazole methanones?

- Methodology : Compare substituent effects using QSAR models. For instance, notes that pyrrolidinyl groups enhance cytotoxicity (IC50 ~5 µM) compared to morpholinyl analogs (IC50 >20 µM). Validate via in vitro assays (MTT, HeLa cells) under standardized conditions (5% CO2, 48 h exposure). Address variability by normalizing to reference compounds (e.g., doxorubicin) .

Q. Methodological Best Practices

Q. What spectroscopic techniques are most sensitive for detecting nitro group reduction byproducts?

- Methodology : Use cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to identify reduction peaks (−0.8 to −1.2 V). Complement with HPLC-MS to detect amine derivatives (e.g., m/z 275.1 for reduced product) .

Q. Structural and Functional Insights

Q. How does the 2-fluorophenyl moiety influence electronic properties compared to non-halogenated analogs?

Properties

IUPAC Name |

(2-fluorophenyl)-(5-methyl-3-nitropyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c1-7-6-10(15(17)18)13-14(7)11(16)8-4-2-3-5-9(8)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYGHXGUCFFZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.